molecular formula C17H13Cl2N3O2 B2519542 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891144-14-2

2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2519542
CAS RN: 891144-14-2
M. Wt: 362.21
InChI Key: SMGGSDHDLYDTAT-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their biological applications. Although the specific compound is not directly discussed in the provided papers, benzamide derivatives are generally of great interest in drug chemistry due to their potential to bind nucleotide protein targets and their inhibitory effects on various enzymes .

Synthesis Analysis

The synthesis of benzamide derivatives can involve starting materials such as non-steroidal anti-inflammatory drugs, as seen in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone . This suggests that the synthesis of the compound may also involve similar starting materials or methods, although the exact synthesis route for 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of the specific compound is not analyzed in the provided papers, the analysis of similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, includes X-ray diffraction, IR, NMR, and UV-Vis spectra . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to 2,4-dichloro-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. However, benzamide derivatives are known to exhibit inhibitory potential against enzymes such as alkaline phosphatases and ecto-5′-nucleotidases, indicating that they participate in biochemical interactions and could be explored for their reactivity in various biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be explored through computational methods such as DFT calculations, as demonstrated for a related compound . These studies include the analysis of electronic properties, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies. Additionally, properties such as NBO and NLO are investigated to understand the electronic behavior and potential applications of the compound in materials science.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

The study of 1,3,4-oxadiazole derivatives, including those similar to the compound , has provided insights into their crystal structures and intermolecular interactions. The crystal structures of these compounds are characterized using single crystal X-ray diffraction, revealing significant intermolecular hydrogen bonding patterns. Hirshfeld surface analysis further quantifies these interactions, highlighting the importance of H…H contacts among others. These studies are crucial for understanding the molecular behavior of such compounds in different states and their potential applications in designing new materials with desired properties (Karanth et al., 2019).

Biological Activities

Research into 1,3,4-oxadiazole derivatives also encompasses their biological activities, including antimicrobial, antitubercular, and anticancer properties. These compounds demonstrate promising antibacterial activity against pathogens like Staphylococcus aureus and potent antioxidant activities. Additionally, some derivatives exhibit significant antitubercular activity against Mycobacterium tuberculosis, with specific molecules identified as lead compounds for further drug development due to their efficacy and low toxicity to normal cell lines. Such findings are pivotal for the discovery and development of new therapeutic agents (Nayak et al., 2016).

Herbicidal Applications

The herbicidal activity of benzamide derivatives, including those structurally related to the focal compound, highlights their potential utility in agriculture. For instance, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as an effective herbicide against annual and perennial grasses, with potential applications in forage legumes, certain turf grasses, and cultivated crops. This underscores the versatility of such compounds in various fields beyond pharmaceuticals, extending to agriculture (Viste et al., 1970).

properties

IUPAC Name

2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-5-12(10(2)7-9)16-21-22-17(24-16)20-15(23)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGGSDHDLYDTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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